

An In-depth Technical Guide on the Mechanism of Action of THRX-195518

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Compound of Interest		
Compound Name:	THRX-195518	
Cat. No.:	B1426059	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the mechanism of action, pharmacokinetics, and pharmacological profile of **THRX-195518**, the primary active metabolite of the long-acting muscarinic antagonist (LAMA), revefenacin.

Executive Summary

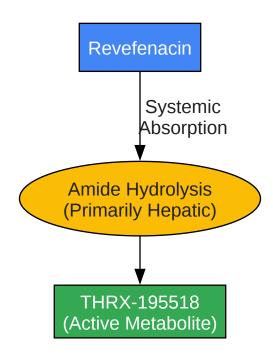
THRX-195518 is the major and pharmacologically active metabolite of revefenacin, a nebulized LAMA indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] Formed through the hydrolysis of its parent compound, THRX-195518 contributes significantly to the systemic anticholinergic effects of revefenacin.[3] Its mechanism of action is centered on the competitive antagonism of muscarinic receptors, primarily the M3 subtype, which are pivotal in the pathophysiology of COPD. This guide provides a comprehensive overview of the available data on THRX-195518, including its metabolic generation, receptor pharmacology, and pharmacokinetic properties.

Metabolic Pathway and Formation

THRX-195518 is formed from revefenacin primarily through the enzymatic hydrolysis of the primary amide group to a carboxylic acid.[1][4] This metabolic conversion is rapid and extensive following administration of revefenacin.[3] While revefenacin is administered via inhalation to target the lungs, a portion is systemically absorbed and metabolized in the liver to form **THRX-195518**.[5] In vitro studies using human lung microsomes and S9 fractions have



shown negligible metabolism of revefenacin in the lungs, indicating that the formation of **THRX-195518** primarily occurs post-absorption.[5]



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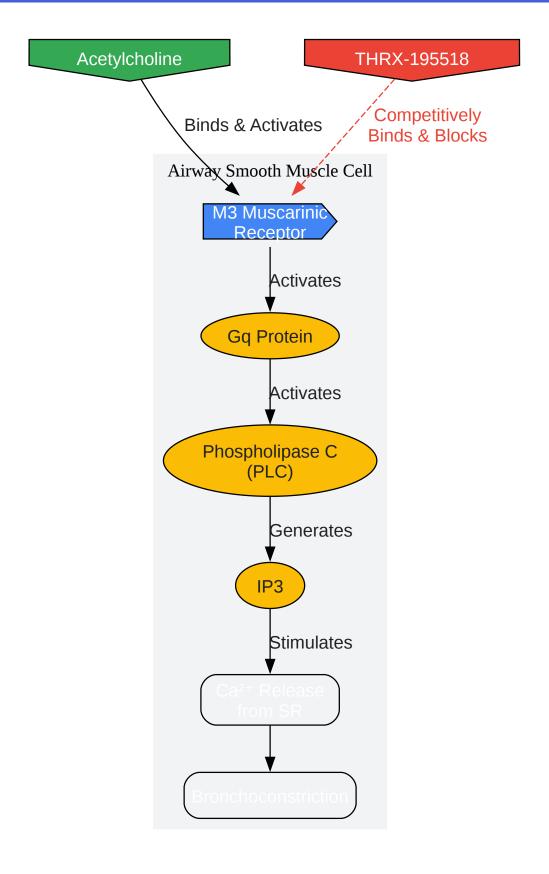
Figure 1: Metabolic conversion of Revefenacin to THRX-195518.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of **THRX-195518** is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), and **THRX-195518**, like its parent compound revefenacin, demonstrates affinity for all five. [3] The therapeutic effect in COPD is primarily mediated through the blockade of M3 receptors located on airway smooth muscle.[1]

Activation of M3 receptors by acetylcholine, a neurotransmitter released from parasympathetic nerves, leads to smooth muscle contraction and bronchoconstriction. By competitively binding to these receptors, **THRX-195518** prevents acetylcholine from binding, thereby inhibiting bronchoconstriction and leading to bronchodilation.[1]





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Figure 2: Signaling pathway of M3 muscarinic receptor antagonism by THRX-195518.



Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for THRX-195518.

Table 1: Receptor Binding Affinity

Compound	Receptor	Binding Affinity Relative to Revefenacin	Reference
THRX-195518	M3 Muscarinic Receptor	10-fold lower	[2][6][7]
THRX-195518	Muscarinic Receptor Subtypes (general)	3 to 10-fold lower	[3]

Table 2: Pharmacokinetic Properties

Parameter	Value	Condition	Reference
Contribution to Systemic Exposure (AUC)	~76% of total systemic exposure	COPD patients at steady-state	[3][5]
Plasma Protein Binding	58%	In vitro (human plasma)	[4]
Terminal Plasma Elimination Half-life	23 to 58 hours	Once-daily dosing in COPD patients	[4]
Time to Peak Plasma Concentration (tmax)	14 to 31 minutes	Following nebulization in healthy subjects or COPD patients	[4]
Systemic Exposure vs. Revefenacin (AUC)	4 to 6-fold higher	Inhaled administration in COPD patients	[4]

Table 3: Receptor Dissociation Kinetics



Parameter	Value	Experimental System	Reference
kon	0.069 nM ⁻¹ min ⁻¹	CHO-K1 cells with hM3 receptor	[5]
koff	0.060 min ⁻¹	CHO-K1 cells with hM3 receptor	[5]
Receptor Dissociation t _{1/2}	11 minutes	CHO-K1 cells with hM3 receptor	[5]
Functional Antagonism t ₁ / ₂	1.1 hours	Rat isolated trachea (acetylcholine- mediated contraction)	[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on **THRX-195518** are not publicly available. However, based on the published literature and regulatory documents, the following methodologies were employed.

Radioligand Binding Assays

- Objective: To determine the binding affinity of THRX-195518 for muscarinic receptors.
- General Methodology: Competition binding assays were performed using cell membranes from Chinese Hamster Ovary (CHO-K1) cells transfected with human muscarinic receptor subtypes (hM1-hM5). A radiolabeled ligand, such as [³H]-N-methyl scopolamine, was used to label the receptors. The ability of increasing concentrations of **THRX-195518** to displace the radioligand was measured. The concentration of **THRX-195518** that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the equilibrium dissociation constant (Ki). Kinetic binding assays were also performed to determine the association (kon) and dissociation (koff) rate constants.[5]

In Vitro Functional Assays

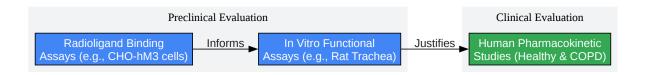
Objective: To assess the functional antagonist activity of THRX-195518.



General Methodology: Isolated tissue preparations, such as rat trachea, were used. The
tissue was mounted in an organ bath, and contractile responses to a muscarinic agonist
(e.g., acetylcholine) were measured. The ability of THRX-195518 to inhibit these agonistinduced contractions was quantified to determine its potency and duration of action.[5]

Pharmacokinetic Studies in Humans

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of revefenacin and the formation and pharmacokinetics of THRX-195518.
- General Methodology: Clinical trials involving healthy subjects and patients with COPD were conducted.[8][9] Following administration of revefenacin (intravenous, oral, or inhaled), serial blood and urine samples were collected over a specified period. Plasma and urine concentrations of revefenacin and THRX-195518 were determined using validated analytical methods such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10] Pharmacokinetic parameters (e.g., AUC, Cmax, t₁/₂, tmax) were then calculated using noncompartmental analysis.[6]



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Figure 3: Logical workflow of THRX-195518 characterization.

Conclusion

THRX-195518 is a critical component in the overall pharmacological profile of revefenacin. As its major and active metabolite, it significantly contributes to the systemic antimuscarinic effects. Its mechanism of action, centered on the competitive antagonism of M3 muscarinic receptors, aligns with the therapeutic goal of bronchodilation in COPD. While its binding affinity for the M3 receptor is lower than that of revefenacin, its substantially higher systemic exposure underscores its importance in the clinical setting. The data presented in this guide provide a



comprehensive technical overview for researchers and professionals involved in drug development and respiratory medicine.

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